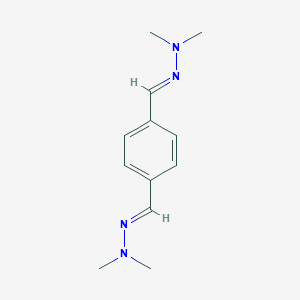
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has garnered significant interest in scientific research. This compound has been synthesized through a variety of methods and has shown potential in various fields of research. In
Mechanism of Action
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors in the body. This inhibition can lead to the suppression of cancer cell growth and the improvement of neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One area of research is the development of more potent and selective analogs of this compound. Additionally, researchers are exploring the potential use of this compound in combination with other cancer treatments to improve efficacy. Finally, studies are underway to determine the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
This compound is a compound that has shown significant potential in scientific research. Its ability to inhibit the growth of cancer cells and improve neurological function makes it a valuable tool for researchers in these fields. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.
Synthesis Methods
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with ethylamine to yield this compound.
Scientific Research Applications
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C16H25BrN2O3 |
|---|---|
Molecular Weight |
373.28 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25BrN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChI Key |
VRAXWYZVKJKDRK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)



![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

